Mass Spectrometric Resolution: +23 Da Mass Shift vs. Unlabeled N6-Lauroyl Cordycepin
N6-Lauroyl Cordycepin-d23 provides a +23 Da mass increase relative to the unlabeled parent compound (N6-Lauroyl Cordycepin, MW 433.54 g/mol) due to deuteration of all 23 hydrogen atoms on the lauroyl chain, generating a molecular weight of 456.69 g/mol . This mass differential exceeds the typical +3 to +5 Da shift of methyl-deuterated internal standards, ensuring that the analyte's M+0 isotopologue is well-separated from the internal standard channel even when using unit resolution mass spectrometry [1]. In contrast, the unlabeled compound cannot be distinguished from the analyte in MS detection, while lower-deuterium alternatives (e.g., cordycepin-d3, +3 Da) risk signal bleed-through from the internal standard into the analyte's quantification channel in high-concentration samples.
| Evidence Dimension | Mass shift relative to unlabeled N6-Lauroyl Cordycepin |
|---|---|
| Target Compound Data | +23 Da (MW 456.69 g/mol) |
| Comparator Or Baseline | Unlabeled N6-Lauroyl Cordycepin: 0 Da (MW 433.54 g/mol); Cordycepin-d3: +3 Da |
| Quantified Difference | +23 Da vs 0 Da (unlabeled); +23 Da vs +3 Da (cordycepin-d3) |
| Conditions | Calculated molecular weights based on molecular formulas C22H12D23N5O4 (target) and C22H35N5O4 (unlabeled) |
Why This Matters
A +23 Da mass shift ensures unambiguous MS resolution and prevents isotopic cross-talk, a prerequisite for validated LC-MS/MS methods in drug development.
- [1] MedChemExpress. N6-Lauroyl Cordycepin-d23 Product Page. View Source
